2,2'-Bis(4-nitrophenoxy)biphenyl

Vue d'ensemble

Description

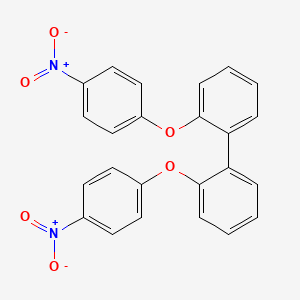

2,2’-Bis(4-nitrophenoxy)biphenyl is an organic compound with the molecular formula C24H16N2O6 It consists of two biphenyl units connected by two nitrophenoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(4-nitrophenoxy)biphenyl typically involves the reaction of biphenol with p-nitrochlorobenzene in the presence of a salt-forming agent and a strong-polarity aprotic solvent under nitrogen protection. The reaction is carried out under reflux conditions at temperatures between 130-140°C for 3-5 hours. After the reaction, the mixture is filtered at high temperature, and the filtrate is treated with deionized water, followed by cooling, filtration, washing, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, the production of 2,2’-Bis(4-nitrophenoxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-selectivity catalysts to ensure high product quality and yield. The operation process is designed to be simple, safe, and cost-effective, facilitating large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2’-Bis(4-nitrophenoxy)biphenyl undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a nickel catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of nitro groups, which are electron-withdrawing and activate the aromatic ring towards nucleophilic attack.

Common Reagents and Conditions:

Reduction: Hydrogen gas and nickel catalyst under high pressure and moderate temperature (40-70°C).

Substitution: Strong nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

Reduction: 2,2’-Bis(4-aminophenoxy)biphenyl.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications Overview

The applications of 2,2'-Bis(4-nitrophenoxy)biphenyl can be categorized into several key areas:

Materials Science

- Polymer Synthesis : It serves as an intermediate in the production of polyimides, which are high-performance polymers known for their thermal stability and chemical resistance. These polymers find applications in aerospace, electronics, and automotive industries.

- Fire-resistant Composites : The compound's thermal stability contributes to the development of fire-resistant materials.

Medicinal Chemistry

- Drug Design : Research has focused on its interactions with biological macromolecules, suggesting potential uses in drug design and development. Its derivatives may exhibit various biological activities that could be harnessed for therapeutic purposes.

- Antimicrobial Activity : Studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for antibiotic development.

Chemical Reactions

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the nitro groups, allowing for the synthesis of a variety of derivatives.

- Coupling Reactions : It can be used in coupling reactions to produce more complex biphenyl derivatives that may have enhanced properties or functionalities.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2,2’-Bis(4-nitrophenoxy)biphenyl primarily involves its ability to undergo various chemical transformations. The nitro groups play a crucial role in activating the aromatic rings towards nucleophilic substitution and reduction reactions. These transformations enable the compound to serve as a versatile intermediate in the synthesis of more complex molecules .

Comparaison Avec Des Composés Similaires

4,4’-Bis(4-nitrophenoxy)biphenyl: Similar structure but with different substitution pattern on the biphenyl core.

4,4’-Bis(4-aminophenoxy)biphenyl: The reduced form of 2,2’-Bis(4-nitrophenoxy)biphenyl with amino groups instead of nitro groups.

Activité Biologique

2,2'-Bis(4-nitrophenoxy)biphenyl is an organic compound characterized by its biphenyl structure with two nitrophenoxy groups at the 2,2' positions. Its unique chemical properties make it a subject of interest in various fields, including materials science and medicinal chemistry. The presence of nitro groups enhances its electron-withdrawing capabilities, which can be leveraged for further chemical modifications and potential biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of p-nitrochlorobenzene with biphenol under nitrogen protection and reflux conditions. This method allows for the formation of the desired biphenyl structure while maintaining the integrity of the nitrophenoxy groups.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Studies suggest that its electron-withdrawing nitro groups can enhance reactivity with nucleophiles and electrophiles, which may lead to significant pharmacological effects.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit promising anticancer activities. For instance, derivatives containing similar nitrophenyl structures have been evaluated for their cytotoxic properties against various cancer cell lines. A notable study demonstrated that certain derivatives could induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), suggesting a potential pathway for therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological activity differences between this compound and its related compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| This compound | Biphenyl with two nitrophenoxy groups | Potential anticancer activity; reactive with biomolecules |

| 4,4'-Bis(4-nitrophenoxy)biphenyl | Similar structure with different substitution pattern | Varies; potential for different reactivity |

| 2,2'-Bis(4-aminophenoxy)biphenyl | Reduced form with amino groups | Different biological activities due to amino groups |

| 4-Nitrobiphenyl | Biphenyl with a single nitro group | Simpler structure; distinct reactivity |

Study on Anticancer Activity

A study focused on the synthesis of novel derivatives based on the structure of this compound found that specific modifications could enhance anticancer properties. The derivatives were tested against breast cancer cell lines and showed significant cytotoxic effects, indicating that structural variations can lead to improved therapeutic outcomes .

Toxicity Assessment

In assessing the toxicity of related compounds like 2-biphenylamine hydrochloride, researchers noted dose-dependent effects on weight gain and organ health in animal models. These findings underscore the necessity for comprehensive toxicological evaluations when considering new compounds for clinical use .

Propriétés

IUPAC Name |

1-(4-nitrophenoxy)-2-[2-(4-nitrophenoxy)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6/c27-25(28)17-9-13-19(14-10-17)31-23-7-3-1-5-21(23)22-6-2-4-8-24(22)32-20-15-11-18(12-16-20)26(29)30/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHYALYVRCVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559156 | |

| Record name | 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65811-03-2 | |

| Record name | 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.